Brucine sulfate heptahydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

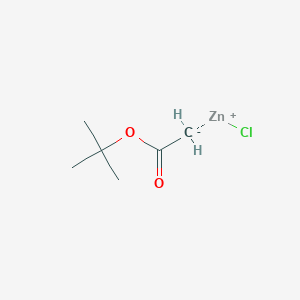

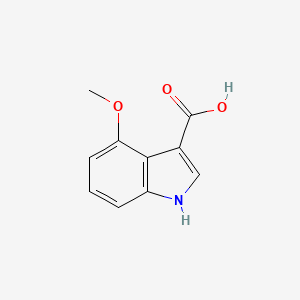

Brucine sulfate heptahydrate is a chemical compound with the molecular formula ((C_{23}H_{26}N_{2}O_{4}){2} \cdot H{2}SO_{4} \cdot 7H_{2}O). It is a sulfate salt of brucine, an alkaloid closely related to strychnine, and is commonly found in the seeds of the Strychnos nux-vomica tree. This compound is known for its use in various scientific and industrial applications, particularly in the field of analytical chemistry.

Mechanism of Action

Target of Action

Brucine sulfate heptahydrate, a weak alkaline indole alkaloid, is one of the main bioactive and toxic constituents of Nux-vomica . It primarily targets the glycine receptors and has a significant impact on the central nervous system .

Mode of Action

this compound acts as an antagonist at glycine receptors . This interaction leads to the paralysis of inhibitory neurons , which can result in a wide range of pharmacological activities, such as anti-tumor, anti-inflammatory, and analgesic effects .

Biochemical Pathways

this compound affects several biochemical pathways. For instance, in hepatocellular carcinoma, it inhibits the proliferation of HepG2 cells through regulating calcium concentration and depolarization of mitochondria . It also down-regulates the expression of vascular endothelial growth factor (VEGF), thereby inhibiting tumor angiogenesis, growth, and bone metastasis . Furthermore, it can regulate the Wnt/β-catenin signaling pathway, inhibiting the growth and migration of colorectal cancer cells .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to have anti-tumor effects on various tumors . For example, it can inhibit the proliferation of HepG2 cells in hepatocellular carcinoma . It also has anti-inflammatory and analgesic effects .

Biochemical Analysis

Cellular Effects

Brucine sulfate heptahydrate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to inhibit the proliferation of HepG2 cells, a type of liver cancer cell, by regulating calcium concentration and depolarization of mitochondria

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine sulfate heptahydrate can be synthesized by reacting brucine with sulfuric acid in the presence of water. The reaction typically involves dissolving brucine in a suitable solvent, such as ethanol or methanol, and then adding sulfuric acid to the solution. The mixture is then allowed to crystallize, forming this compound crystals.

Properties

CAS No. |

60583-39-3 |

|---|---|

Molecular Formula |

C23H30N2O9S |

Molecular Weight |

510.6 g/mol |

IUPAC Name |

(4aR,5aS,8aR,13aS,15aS,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;sulfuric acid;hydrate |

InChI |

InChI=1S/C23H26N2O4.H2O4S.H2O/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18;1-5(2,3)4;/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3;(H2,1,2,3,4);1H2/t13-,18-,19-,21-,22-,23+;;/m0../s1 |

InChI Key |

CUPIRWMKFNPKKM-FIMIILAWSA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.O.O.O.O.O.O.OS(=O)(=O)O |

Isomeric SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC.O.OS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC.O.OS(=O)(=O)O |

Key on ui other cas no. |

4845-99-2 5787-00-8 |

physical_description |

Off-white crystalline powder; [Acros Organics MSDS] |

Pictograms |

Acute Toxic |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Calcium;trisodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;hydrate](/img/structure/B1591550.png)

![7-Chloro-2-methyl-1H-imidazo[4,5-C]pyridine](/img/structure/B1591553.png)